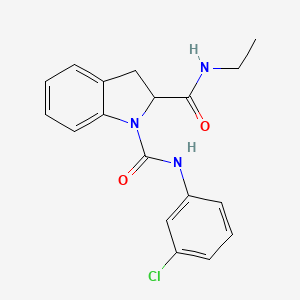![molecular formula C8H15ClN2O2 B2898746 (3As,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride CAS No. 2137684-14-9](/img/structure/B2898746.png)
(3As,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride
カタログ番号:
B2898746
CAS番号:
2137684-14-9
分子量:
206.67 g/mol
InChIキー:
BWSRJXPTOSLIFX-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene. It is colorless, but older or impure samples can appear yellow. The pyrrole ring structure is present in numerous natural products and pharmaceuticals . The compound you mentioned seems to be a complex derivative of pyrrole .
Synthesis Analysis
Pyrrole compounds can be synthesized using several methods. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters in acid or base to yield a pyrrole .Molecular Structure Analysis
The molecular structure of pyrrole consists of four carbon atoms and one nitrogen atom. The pyrrole ring is aromatic, as it contains 6 π-electrons, which fulfills Hückel’s rule .Chemical Reactions Analysis
Pyrrole is known to undergo various reactions. For instance, it can react with electrophiles at the 2-position, and this reactivity is used in the synthesis of many pyrrole-containing natural products .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. Pyrrole itself is a colorless volatile liquid that is miscible with water and most organic solvents .作用機序
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3As,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride involves the formation of the pyrano[3,4-c]pyrrole ring system through a cyclization reaction. The carboxamide group is introduced through a condensation reaction between an amine and a carboxylic acid derivative. The hydrochloride salt is formed through a reaction with hydrochloric acid.", "Starting Materials": [ "3,4-dihydro-2H-pyran", "2,5-dimethylpyrrole", "ethyl 3-oxobutanoate", "ethyl 2-aminobenzoate", "hydrochloric acid", "sodium hydroxide", "N,N-dimethylformamide", "triethylamine", "N,N'-dicyclohexylcarbodiimide", "diisopropylethylamine" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate by reacting 2,5-dimethylpyrrole with ethyl 3-oxobutanoate in the presence of sodium hydroxide.", "Step 2: Cyclization of ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate with 3,4-dihydro-2H-pyran in the presence of triethylamine to form (3As,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole.", "Step 3: Introduction of the carboxamide group by reacting ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate with ethyl 2-aminobenzoate in the presence of N,N-dimethylformamide and N,N'-dicyclohexylcarbodiimide.", "Step 4: Hydrolysis of the ethyl ester group to form the carboxylic acid group by reacting the product of step 3 with diisopropylethylamine and hydrochloric acid.", "Step 5: Formation of the hydrochloride salt by reacting the carboxamide product with hydrochloric acid." ] } | |
CAS番号 |
2137684-14-9 |
分子式 |
C8H15ClN2O2 |
分子量 |
206.67 g/mol |
IUPAC名 |
2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H14N2O2.ClH/c9-7(11)8-1-2-12-4-6(8)3-10-5-8;/h6,10H,1-5H2,(H2,9,11);1H |
InChIキー |
BWSRJXPTOSLIFX-UHFFFAOYSA-N |
SMILES |
C1COCC2C1(CNC2)C(=O)N.Cl |
正規SMILES |
C1COCC2C1(CNC2)C(=O)N.Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
6-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carboni...
Cat. No.: B2898664
CAS No.: 2380095-20-3
2-(2-Propan-2-ylphenyl)propan-2-amine
Cat. No.: B2898665
CAS No.: 1314766-38-5
2-{[3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]...
Cat. No.: B2898666
CAS No.: 1185150-05-3
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothi...
Cat. No.: B2898667
CAS No.: 868369-77-1


![6-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2898664.png)

![2-{[3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2898666.png)
![N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2898667.png)

![3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one](/img/structure/B2898670.png)




![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2898676.png)
![Ethyl 5-(2-cyclohexylacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2898677.png)


